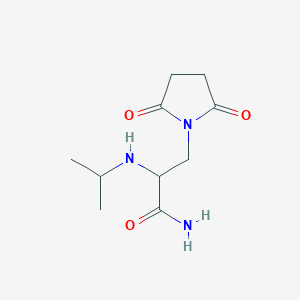

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide

Description

This compound is a secondary amine derivative featuring a propanamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at position 3 and an isopropylamino group at position 2. Its molecular formula is C₁₀H₁₆N₃O₃, with a molar mass of 226.26 g/mol (calculated from structural analogs in ).

Properties

Molecular Formula |

C10H17N3O3 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-2-(propan-2-ylamino)propanamide |

InChI |

InChI=1S/C10H17N3O3/c1-6(2)12-7(10(11)16)5-13-8(14)3-4-9(13)15/h6-7,12H,3-5H2,1-2H3,(H2,11,16) |

InChI Key |

QHZOLXWANCFPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CN1C(=O)CCC1=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation of the succinimide (2,5-dioxopyrrolidin-1-yl) activated ester intermediate.

- Coupling of this activated ester with an appropriate amine, in this case, an isopropylamine derivative, to form the amide bond.

This approach leverages the high reactivity of the N-hydroxysuccinimide (NHS) ester to facilitate amide bond formation under mild conditions, a common method in peptide and amide synthesis.

Specific Synthetic Routes

Amidation Using Carbonyldiimidazole (CDI) Coupling

One documented method for synthesizing related amides involves the amidation of 2,5-dioxopyrrolidin-1-yl derivatives with secondary amines using carbonyldiimidazole (CDI) as a coupling reagent. The process includes:

- Activation of the carboxylic acid precursor with CDI to form an imidazolide intermediate.

- Subsequent nucleophilic attack by the isopropylamino group to form the amide bond.

This method has been successfully applied in the synthesis of various 3-(2,5-dioxopyrrolidin-1-yl)propionamide derivatives with secondary amines, including isopropylamino substituents, yielding compounds with anticonvulsant activity.

Use of N-Hydroxysuccinimide (NHS) Esters

Another common approach involves preparing the NHS ester of the 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which is then reacted with isopropylamine or its derivatives. The reaction typically proceeds as follows:

- The carboxylic acid is first converted to the NHS ester using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

- The NHS ester is then reacted with isopropylamine under mild conditions (room temperature or slight heating) in an appropriate solvent like dichloromethane or ethanol.

- The product is purified, often by recrystallization or chromatography.

This method benefits from mild reaction conditions and high selectivity, producing the target amide with good yields.

Reaction Conditions and Catalysts

- Solvents: Dichloromethane, ethanol, or other polar aprotic solvents are commonly used.

- Temperature: Reactions are generally conducted at room temperature or under reflux depending on the step.

- Catalysts/Bases: Triethylamine or other organic bases may be used to neutralize acids formed during coupling.

- Coupling Reagents: Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or similar agents facilitate activation of carboxylic acids.

Analytical Techniques for Product Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity.

- Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups such as amide bonds.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Acetone, methanol, or water.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that the compound can bind to, altering their activity.

Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is provided below:

Biological Activity

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide, a compound derived from pyrrolidine, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article explores its biological activity, focusing on its pharmacological effects, safety profiles, and underlying mechanisms based on recent studies.

Chemical Profile

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 226.25 g/mol

- CAS Number : 55750-62-4

Recent studies indicate that compounds structurally related to this compound exhibit broad-spectrum anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity.

Anticonvulsant Activity

A significant body of research has evaluated the anticonvulsant efficacy of related compounds. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated potent protection in various seizure models:

- Maximal Electroshock (MES) Test : AS-1 showed effective seizure protection with an effective dose (ED50) of 67.65 mg/kg.

- Pentylenetetrazole (PTZ) Test : The compound exhibited an ED50 of 42.83 mg/kg .

The findings suggest that compounds like AS-1 can serve as potential candidates for treating different types of epilepsy due to their favorable safety margins and effective seizure control.

Synergistic Effects

Research has also explored the combined effects of AS-1 with established antiepileptic drugs such as valproic acid (VPA). Isobolographic analysis indicated a supra-additive interaction when AS-1 was combined with VPA, enhancing its efficacy against PTZ-induced seizures .

Safety and Toxicity

The safety profile of this compound has been assessed through various tests:

- Rotarod Test : This test evaluates neurological toxicity. Compounds related to AS-1 showed lower toxicity compared to traditional antiepileptics like ethosuximide and valproic acid.

- In Vitro ADME-Tox Studies : These studies revealed good permeability and metabolic stability in human liver microsomes with minimal inhibition of cytochrome P450 enzymes, indicating a low risk for drug-drug interactions .

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

-

Case Study on Drug-resistant Epilepsy :

- Patients with drug-resistant epilepsy were treated with AS-1 in conjunction with VPA.

- Results indicated significant reductions in seizure frequency and severity, showcasing the compound's potential as an adjunct therapy.

- Zebrafish Model Studies :

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrrolidinone ring via cyclization of succinimide derivatives or coupling reactions using activated esters (e.g., NHS esters).

- Step 2 : Introduction of the isopropylamino group via nucleophilic substitution or reductive amination under inert conditions (e.g., using NaBH₃CN).

- Step 3 : Amide bond formation between the pyrrolidinone moiety and the propanamide backbone, often employing carbodiimide coupling agents (e.g., EDC/HOBt).

- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use - and -NMR to verify the pyrrolidinone ring, isopropylamino group, and amide bond.

- Purity Assessment : HPLC with UV detection (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to ensure <1% impurities.

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (calculated for : 227.13 g/mol).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point and stability .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a chemical fume hood to avoid inhalation of dust/aerosols.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity in neurological models?

- In Vitro Assays :

- Enzyme Inhibition : Test interaction with GABA transaminase or sodium channels using fluorometric assays.

- Receptor Binding : Radioligand displacement assays (e.g., -flunitrazepam for GABAₐ receptors).

- In Vivo Models :

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Modifications :

- Replace the isopropylamino group with bulkier substituents (e.g., tert-butyl) to enhance receptor selectivity.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidinone ring to improve metabolic stability.

- Evaluation : Compare IC₅₀ values in enzyme assays and ED₅₀ in seizure models to identify potent analogs .

Q. How should contradictory data on metabolic stability be resolved?

- Assay Conditions : Standardize incubation time (e.g., 60 minutes) and liver microsome concentrations (e.g., 0.5 mg/mL) across studies.

- Analytical Validation : Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives).

- Cross-Species Comparison : Test stability in human, rat, and mouse microsomes to identify species-specific discrepancies .

Q. What methodologies assess the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.

- Metabolic Pathways : Incubation with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes.

- Excretion : Radiolabeled compound tracking in urine/feces of rodents .

Q. What strategies mitigate potential toxicity risks in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.